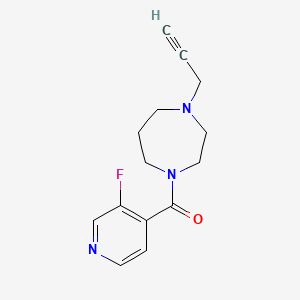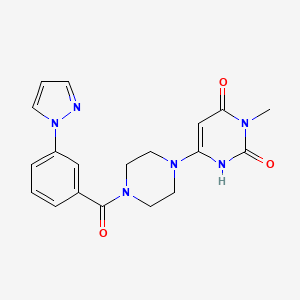
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 2-methyl-5-nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3-(2-Methyl-5-aminophenyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Oxidation: 3-(2-Carboxy-5-nitrophenyl)-1,3-oxazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial properties against various bacterial strains.
Medicine: Investigated for its potential use as an antibacterial agent in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is primarily related to its antibacterial properties. The compound likely inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival . The nitro group may also contribute to its antibacterial activity by generating reactive nitrogen species that can damage bacterial DNA and other cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide: Another heterocyclic compound with similar antibacterial properties.
N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine: A compound with a similar nitrophenyl group but different heterocyclic ring structure.
Uniqueness
3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7-2-3-8(12(14)15)6-9(7)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLSIJYTTLZBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B2552776.png)


![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)



![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2552792.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

